3,3-Dimethyl-1-phosphanylbutan-2-imine
Description
3,3-Dimethyl-1-phosphanylbutan-2-imine is an organophosphorus compound featuring a butan-2-imine backbone substituted with a phosphanyl group at position 1 and two methyl groups at position 3. This structure confers unique steric and electronic properties, making it a promising ligand in catalytic systems.
Properties
CAS No. |
89996-85-0 |
|---|---|
Molecular Formula |
C6H14NP |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3,3-dimethyl-1-phosphanylbutan-2-imine |
InChI |
InChI=1S/C6H14NP/c1-6(2,3)5(7)4-8/h7H,4,8H2,1-3H3 |
InChI Key |
WEWNWTSBSRASHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=N)CP |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3-Dimethyl-1-phosphanylbutan-2-imine can be achieved through several methods. One common approach involves the reaction of a primary amine with an aldehyde or ketone, followed by the addition of a phosphanyl group. The reaction conditions typically require an acid catalyst to facilitate the formation of the imine bond . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-1-phosphanylbutan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alkyl halides for substitution
Scientific Research Applications
3,3-Dimethyl-1-phosphanylbutan-2-imine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phosphanylbutan-2-imine involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The imine group can participate in nucleophilic addition reactions, forming new bonds and facilitating the formation of complex structures .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Substituent Analysis
The compound’s key differentiator from analogs lies in its phosphanyl-imine functional groups and alkyl substituents . Below is a comparison with structurally related compounds, including amines and phosphorus derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
- Phosphanyl vs. Amine: The phosphanyl group in the target compound provides stronger electron-donating capabilities compared to amines, enhancing metal-ligand interactions in catalysis. In contrast, phenyl-substituted amines (e.g., 3-amino-1-phenylbutane) are primarily used in pharmaceuticals due to their bioavailability .
- This contrasts with linear analogs like 1-phosphanylbutan-2-imine, which lack such bulk.
Electronic and Steric Properties
Table 2: Electronic and Steric Parameters
Research Findings :
- The target compound’s phosphanyl-imine moiety enables stronger σ-donation to transition metals (e.g., Pd, Ni), improving catalytic activity in cross-coupling reactions.
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